molecular formula C15H9ClN2O3 B1264727 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B1264727
M. Wt: 300.69 g/mol
InChI Key: DBPJEBCHIMBDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an oxadiazole and a ring assembly.

Scientific Research Applications

Plant Growth Regulation

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been investigated for its potential as a synthetic plant growth regulator. The compound is part of a group of o-carboxyphenyl derivatives of heterocyclic compounds tested for this purpose (Harris & Huppatz, 1978).

Methodological Development in Synthesis

An effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a related compound, has been developed. This method involves thermal heterocyclization and base-promoted cycle opening, providing a new avenue for synthesizing related compounds (Tkachuk et al., 2020).

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Kapadiya et al., 2020).

Photolysis Research

The compound is also of interest in photolysis studies. Research involving the photolysis of similar 1,3,4-oxadiazoles in alcohols has provided insights into chemical reactions under light exposure (Tsuge et al., 1977).

Structural Analysis and Crystallography

Structural analysis of related 1,2,4-oxadiazole derivatives has been conducted to understand their molecular conformation and interactions. This includes the study of compounds like Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate (Fun et al., 2011).

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-11(12)14-17-13(18-21-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,19,20)

InChI Key

DBPJEBCHIMBDSU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.